Methyl 4-bromo-5-chloro-2-fluorobenzoate
Description
Chemical Identity and Structural Features
This compound possesses the molecular formula C8H5BrClFO2 with a molecular weight of 267.48 grams per mole. The compound is officially designated by the Chemical Abstracts Service number 1379366-11-6, establishing its unique chemical identity within the scientific literature. The International Union of Pure and Applied Chemistry nomenclature system identifies this compound as this compound, reflecting the systematic approach to naming substituted aromatic compounds.
The structural architecture of this compound centers around a benzene ring bearing three distinct halogen substituents along with a methyl ester functional group. The bromine atom occupies the 4-position, while chlorine is positioned at the 5-position, and fluorine resides at the 2-position relative to the carboxylate group. This specific substitution pattern creates a unique electronic environment that influences both the physical properties and chemical reactivity of the molecule. The Simplified Molecular Input Line Entry System representation for this compound is recorded as COC(=O)C1=CC(=C(C=C1F)Br)Cl, providing a standardized method for computational analysis and database searches.
The three-dimensional molecular geometry reveals important insights into the compound's structural characteristics. The presence of three different halogens creates a distinctive electronic distribution pattern around the aromatic ring. The electronegativity differences between fluorine (3.98), chlorine (3.16), and bromine (2.96) establish varying degrees of electron-withdrawing effects that influence the overall molecular behavior. The methyl ester group at the 1-position contributes additional electronic effects through its resonance interaction with the aromatic system.
Physical property analysis demonstrates several noteworthy characteristics of this compound. The density is calculated at 1.7 ± 0.1 grams per cubic centimeter, reflecting the significant contribution of the heavy halogen atoms to the overall molecular mass. The boiling point is estimated at 313.8 ± 42.0 degrees Celsius at 760 millimeters of mercury, indicating substantial intermolecular forces due to the halogen substitution pattern. The compound exhibits a vapor pressure of 0.0 ± 0.7 millimeters of mercury at 25 degrees Celsius, suggesting relatively low volatility under standard conditions.
Computational analysis reveals additional structural insights through various molecular descriptors. The logarithmic partition coefficient value of 3.49 indicates moderate lipophilicity, suggesting favorable interactions with nonpolar environments. The polarizability is calculated at 20.1 ± 0.5 × 10^-24 cubic centimeters, reflecting the influence of the halogen substituents on the molecular electron cloud distribution. The molecular surface area and volume calculations provide important information for understanding the compound's spatial requirements in various chemical environments.
Table 1: Fundamental Molecular Properties of this compound
The electronic structure analysis through computational methods provides detailed information about the frontier molecular orbitals and their energy levels. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap reflects the compound's electronic stability and reactivity potential. The electron density distribution maps reveal the influence of each halogen substituent on the overall molecular charge distribution, with fluorine exerting the strongest electron-withdrawing effect, followed by chlorine and bromine respectively.
Spectroscopic characteristics of this compound have been investigated through various analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the aromatic protons, with each showing characteristic coupling patterns influenced by the halogen substitution pattern. The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the aromatic carbon environment, with the carbonyl carbon showing the expected downfield shift due to its electron-deficient nature.
Historical Context in Halogenated Benzoate Research
The development of halogenated benzoate chemistry represents a significant chapter in the broader evolution of aromatic substitution chemistry, with this compound emerging as part of the modern era of multi-halogenated aromatic compounds. The historical progression of benzoate ester research can be traced through several distinct phases, beginning with the fundamental understanding of aromatic substitution reactions and progressing toward the sophisticated synthetic methodologies required for precise regioselective halogenation.
Early investigations into benzoate chemistry focused primarily on simple monosubstituted derivatives, with researchers establishing the fundamental principles governing electrophilic aromatic substitution reactions. The carboxylic acid functional group in benzoic acid derivatives was recognized as a meta-directing group due to its electron-withdrawing nature, influencing the regioselectivity of subsequent substitution reactions. This foundational understanding provided the theoretical framework necessary for developing more complex polyhalogenated systems.
The introduction of halogenation techniques in aromatic chemistry marked a pivotal advancement in the field. Historical studies documented various approaches to introducing halogen atoms into aromatic systems, including direct halogenation methods and halogen exchange reactions. The reaction between silver salts of carboxylic acids and halogens, first investigated systematically in the mid-20th century, provided important insights into halogenation mechanisms and reaction pathways. These early studies established that complexes formulated as (RCO2)2AgX, where X represents a halogen, could serve as intermediates in halogenation reactions.
Research into fluorinated aromatic compounds emerged as a specialized field within halogenated benzoate chemistry, driven by the unique properties imparted by fluorine substitution. The development of fluorination methodologies required significant advances in synthetic techniques due to the challenging nature of carbon-fluorine bond formation. Historical documentation reveals that fluorinated benzoates gained particular attention for their distinctive electronic properties and enhanced stability compared to their non-fluorinated counterparts.
The synthesis of polyhalogenated benzoates, including compounds with multiple different halogen substituents, represents a more recent development in the historical timeline. The preparation of this compound and related compounds required sophisticated synthetic strategies that could achieve precise regiocontrol while managing the competing electronic effects of multiple halogen substituents. Patent literature from the late 20th and early 21st centuries documents various synthetic approaches for preparing such complex halogenated structures.
Contemporary research into halogenated benzoates has been facilitated by advances in analytical techniques that allow for precise characterization of complex molecular structures. Liquid chromatography coupled with isotope ratio mass spectrometry has emerged as a powerful tool for investigating halogenated benzoate compounds, enabling researchers to study transformation pathways and reaction mechanisms with unprecedented precision. These analytical advances have revealed important insights into the environmental fate and biodegradation patterns of halogenated aromatic compounds.
Table 2: Historical Milestones in Halogenated Benzoate Research
The environmental and analytical chemistry perspectives on halogenated benzoates have evolved significantly over the past several decades. Early research focused primarily on synthetic applications, but growing environmental awareness has led to increased investigation of the environmental fate and transformation of these compounds. Studies using compound-specific stable isotope analysis have provided valuable insights into the biodegradation pathways of halogenated benzoic acids, revealing distinct mechanisms for meta-substituted versus para-substituted compounds.
The development of specialized analytical methods for halogenated benzoates has contributed significantly to our understanding of their chemical behavior. The establishment of liquid chromatography-isotope ratio mass spectrometry methods specifically designed for halogenated benzoates represents a major advancement in analytical capability. These methods enable separation of structurally similar compounds and provide quantitative determination across multiple orders of magnitude in concentration.
Research into the biological transformation of halogenated benzoates has revealed important mechanistic insights that inform both environmental science and synthetic chemistry applications. Studies of bacterial dehalogenation processes have demonstrated that the position of halogen substituents significantly influences the transformation pathways and reaction rates. These findings have important implications for understanding both the environmental fate of these compounds and their potential utility as synthetic intermediates.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-bromo-5-chloro-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAMJQQYVZEHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379366-11-6 | |
| Record name | methyl 4-bromo-5-chloro-2-fluorobenzoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Initial Esterification
- Starting Material: 4-bromo-2-fluorobenzoic acid or related halogenated benzoic acids.
- Esterification: Conversion of the carboxylic acid to methyl ester is commonly achieved using (trimethylsilyl)diazomethane in a mixed solvent system of tetrahydrofuran (THF) and methanol at low temperatures (0 °C to room temperature). This method provides quantitative yields of methyl esters without harsh acidic conditions.
| Step | Conditions | Yield |
|---|---|---|
| Esterification | (Trimethylsilyl)diazomethane in hexanes, THF/methanol, 0 °C to RT, 1 hour | Quantitative (near 100%) |
Example: Methyl 4-bromo-2-fluorobenzoate was prepared by adding (trimethylsilyl)diazomethane to 4-bromo-2-fluorobenzoic acid solution in THF/methanol at 0 °C, warming to room temperature over 1 hour, followed by workup with aqueous HCl and extraction.
Halogenation Steps
- Bromination and Chlorination: Introduction of bromine and chlorine atoms at the 4- and 5-positions respectively is achieved through controlled electrophilic aromatic substitution reactions.
- Bromination is often performed using N-bromosuccinimide (NBS) in tetrahydrofuran at low temperatures (0–10 °C) to avoid over-bromination.
- Chlorination can be introduced either prior to or after bromination, depending on the synthetic route, using reagents such as chlorine gas or chlorinating agents under controlled conditions.
| Parameter | Typical Range/Values | Notes |
|---|---|---|
| Brominating agent | N-bromosuccinimide (NBS) | Avoids dibromo by-products |
| Temperature | 0–10 °C during addition, then 25–30 °C hold | Controls selectivity |
| Solvent | Tetrahydrofuran (THF) | Common solvent for halogenation |
This approach was demonstrated in industrial-scale synthesis of related compounds, achieving high purity and yield.
Representative Reaction Scheme (Hypothetical for Methyl 4-bromo-5-chloro-2-fluorobenzoate)
- Starting Material: 4-bromo-2-fluorobenzoic acid
- Step 1: Esterification to methyl 4-bromo-2-fluorobenzoate using (trimethylsilyl)diazomethane
- Step 2: Chlorination at the 5-position using chlorine or chlorinating agents under controlled conditions
- Step 3: Purification by extraction and chromatography
Data Table Summarizing Key Preparation Parameters
Research Findings and Analysis
- The use of (trimethylsilyl)diazomethane for esterification is advantageous due to mild conditions and high yields, avoiding acid-catalyzed side reactions.
- Bromination with NBS in THF at low temperature minimizes formation of dibromo by-products, which are difficult to separate and reduce purity.
- Chlorination requires careful control to avoid over-chlorination or substitution at undesired positions; this step is critical for obtaining this compound specifically.
- The sequence of halogenation steps (bromination followed by chlorination or vice versa) impacts the regioselectivity and overall yield.
- Purification by column chromatography is typically necessary to achieve high purity, especially to separate closely related halogenated isomers.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-5-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Reduction: 4-bromo-5-chloro-2-fluorobenzyl alcohol.
Oxidation: 4-bromo-5-chloro-2-fluorobenzoic acid.
Scientific Research Applications
Organic Synthesis
Methyl 4-bromo-5-chloro-2-fluorobenzoate serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including:
- Esterification : Reacting with alcohols to form esters.
- Acylation : Acting as an acylating agent in Friedel-Crafts reactions.
- Nucleophilic Substitution : Engaging with nucleophiles due to the presence of electrophilic halogen atoms.
Case Study: Synthesis of Aminopyridyl-Based Inhibitors
In a study focusing on the synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51, this compound was utilized as a key reagent. The inhibitors showed promising results in preclinical studies for treating Chagas disease, indicating the compound's potential in medicinal chemistry .
Medicinal Chemistry
The compound has shown potential as a lead molecule in drug discovery due to its structural properties. Research indicates that compounds with similar structures may exhibit significant biological activities, including antimicrobial and anti-inflammatory effects.
Computational Studies
In silico evaluations using molecular docking studies have predicted that this compound interacts favorably with various biological targets. For instance, binding interactions with fungal proteins suggest its potential as a therapeutic agent against fungal diseases. The binding energy calculated was -5.00 kcal/mol, indicating strong interactions .
Agrochemicals
Fluorinated compounds are often used in the development of pesticides due to their enhanced lipophilicity and metabolic stability. This compound can be explored for applications in agrochemicals, particularly as an intermediate for synthesizing herbicides or fungicides.
Industrial Applications
The scalability of synthesizing this compound has been demonstrated through industrial processes yielding substantial quantities while maintaining cost-effectiveness. For example, a process involving dimethyl terephthalate as a starting material was successfully scaled up to produce approximately 70 kg per batch with a total yield of 24% .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Intermediate for various reactions (esterification, acylation) | Synthesis of aminopyridyl inhibitors |
| Medicinal Chemistry | Potential lead compound for drug discovery | Antimicrobial and anti-inflammatory studies |
| Agrochemicals | Development of pesticides and herbicides | Potential use in herbicide synthesis |
| Industrial Applications | Scalable synthesis processes | Production of large quantities at reduced costs |
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-chloro-2-fluorobenzoate depends on its specific application. In chemical reactions, the presence of electron-withdrawing halogen atoms on the benzene ring influences its reactivity, making it more susceptible to nucleophilic attack. In biological systems, the compound’s effects would be determined by its interaction with molecular targets such as enzymes or receptors, potentially altering their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Methyl 5-bromo-2-chloro-4-fluorobenzoate (C₈H₅BrClFO₂) is a positional isomer with identical molecular formula but distinct substituent arrangement:
- Substituents : Bromine (5-position), chlorine (2-position), fluorine (4-position).
- SMILES : COC(=O)C1=CC(=C(C=C1Cl)F)Br
- InChIKey : JRAHMMKAIQOCDU-UHFFFAOYSA-N .
Table 1: Structural Comparison of Positional Isomers
Key Implications :
- The fluorine atom’s position (2 vs. 4) may affect steric hindrance and hydrogen-bonding capacity in synthetic applications.
Functional Group Variations
Methyl 5-Amino-2-bromo-4-chlorobenzoate
- Substituents: Amino (NH₂) at 5-position, Br at 2-position, Cl at 4-position.
- Applications: Used as an intermediate in pharmaceutical research due to the amino group’s nucleophilicity, enabling coupling reactions for drug candidates .
4-Bromo-5-fluoro-2-methylbenzoic Acid
- Substituents : Br (4-position), F (5-position), methyl (CH₃) at 2-position.
- Key Difference : Carboxylic acid (COOH) replaces the ester (COOCH₃), enhancing solubility in polar solvents and altering acidity (pKa ~2-3 for benzoic acids vs. ~4-5 for esters) .
Table 2: Functional Group Variations
Research Implications and Limitations
- Synthetic Utility : The bromine and chlorine substituents in this compound make it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), though its reactivity relative to isomers remains unexplored.
- Data Gaps : Experimental data on physicochemical properties and reactivity are absent, necessitating further studies. Computational tools like collision cross-section predictions (mentioned in ) could bridge this gap temporarily.
Biological Activity
Methyl 4-bromo-5-chloro-2-fluorobenzoate is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHBrClF O
- Molecular Weight : 267.48 g/mol
- Physical State : Solid at room temperature
The presence of halogen substituents (bromine, chlorine, and fluorine) in its structure is believed to enhance its reactivity and biological activity by influencing interactions with biological macromolecules.
Synthesis of this compound
The synthesis of this compound typically involves several steps, including halogenation and esterification processes. A common synthetic route includes:
- Starting Material : 4-bromo-5-chloro-2-fluorobenzoic acid.
- Esterification : Reacting the acid with methanol in the presence of an acid catalyst.
- Purification : Using recrystallization techniques to obtain a high-purity product.
Antimicrobial Properties
While specific biological activity data for this compound is limited, compounds with similar structures have been shown to exhibit significant antimicrobial properties. For instance, halogenated benzoic acids have been studied for their potential as pharmaceuticals due to their ability to interact with various biological targets, including enzymes and receptors.
Inhibition Studies
Research indicates that this compound can act as a reagent in the synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51, which is crucial for developing treatments for Chagas disease. The compound's ability to inhibit specific enzymes suggests potential applications in drug development.
Preclinical Studies on Chagas Disease
In preclinical studies, aminopyridyl-based inhibitors synthesized using this compound have shown promise in treating Chagas disease. These studies focus on the compound's efficacy against Trypanosoma cruzi by evaluating its interaction with CYP51, which plays a vital role in the parasite's sterol biosynthesis.
Structure-Activity Relationship (SAR)
The structure-activity relationship of halogenated benzoates indicates that the presence of halogens significantly affects the compound's interaction with biological macromolecules. This interaction can influence pharmacological profiles, enhancing antimicrobial and anti-inflammatory activities observed in related compounds.
Comparative Analysis of Similar Compounds
| Compound Name | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | Limited data available | Potential enzyme inhibition |
| Methyl 5-bromo-3-chloro-2-fluorobenzoate | Exhibits antimicrobial properties | Interacts with biological targets |
| Methyl 2-bromo-5-chloro-4-fluorobenzoate | Active against Candida species | Inhibits fungal cell wall synthesis |
Q & A
Q. What are the optimal synthetic routes for Methyl 4-bromo-5-chloro-2-fluorobenzoate, and how can regioselectivity be controlled during halogenation?
Methodological Answer: The synthesis typically involves sequential halogenation of a benzoate precursor. For example:
Starting Material : Begin with methyl 2-fluorobenzoate.
Bromination : Use electrophilic brominating agents (e.g., Br₂/FeBr₃) at low temperatures (0–5°C) to minimize over-substitution. Monitor regioselectivity via HPLC or NMR to confirm bromine addition at the 4-position .
Chlorination : Employ chlorinating agents like SOCl₂ or Cl₂ gas under controlled conditions to target the 5-position. Steric and electronic effects of adjacent substituents influence reactivity .
Purification : Column chromatography (silica gel, hexane/EtOAc) is critical due to the compound’s low solubility (0.35 g/L in water at 25°C) .
Q. Key Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Solubility (25°C) | 0.35 g/L (water) | |
| Regioselectivity Control | Low-temperature bromination |
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- NMR Analysis :
- Mass Spectrometry (HRMS) : Confirm molecular weight (322.54 g/mol) and isotopic patterns (Br/Cl) .
- X-ray Crystallography : Resolves spatial arrangement of substituents, especially when conflicting spectral data arise (e.g., overlapping peaks) .
Common Pitfalls : Overlapping signals from ortho-substituents may require 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : The 4-bromo substituent is more reactive than 5-chloro due to lower bond dissociation energy (C-Br vs. C-Cl). Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids.
- Challenges : The electron-withdrawing fluorine at the 2-position deactivates the ring, slowing coupling kinetics. Optimize with microwave-assisted heating (80–120°C) .
Q. Experimental Design :
| Reaction Condition | Optimization Strategy |
|---|---|
| Catalyst Loading | 2–5 mol% Pd |
| Solvent | DMF or THF for solubility |
| Monitoring | TLC (hexane/EtOAc 7:3) |
Q. What are the stability profiles of this compound under acidic/basic conditions, and how can decomposition pathways be mitigated?
Methodological Answer:
- Acidic Conditions : The ester group hydrolyzes to benzoic acid derivatives. Stability tests (pH 1–3, 25°C) show >90% degradation within 24 hours. Use inert atmospheres (N₂) to slow hydrolysis .
- Basic Conditions : NaOH/MeOH solutions rapidly cleave the ester. For long-term storage, keep at -20°C in anhydrous DMSO .
- Decomposition Byproducts : Monitor via GC-MS; major products include 4-bromo-5-chloro-2-fluorobenzoic acid and methanol .
Q. How can computational modeling predict substituent effects on the biological activity of this compound derivatives?
Methodological Answer:
- DFT Calculations : Use Gaussian09 to optimize geometry and calculate electrostatic potentials. The electron-deficient ring (due to F, Br, Cl) shows high affinity for electrophilic targets .
- Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. The 2-fluorine enhances binding via H-bonding with active-site residues .
- QSAR Models : Correlate Hammett constants (σ) of substituents with bioactivity data (e.g., IC₅₀). Fluorine’s σₚ (-0.07) vs. bromine (+0.23) reveals opposing electronic effects .
Key Insight : Meta-chloro substituents increase steric hindrance, reducing binding efficiency by 30–40% .
Q. What contradictions exist in reported synthetic yields, and how can they be reconciled?
Methodological Answer: Discrepancies often arise from:
Impurity in Starting Materials : Use HPLC-grade reagents to avoid byproducts .
Temperature Control : Bromination at >10°C leads to di-substituted byproducts, reducing yields by 15–20% .
Workup Methods : Acidic workups degrade the ester; instead, neutralize with NaHCO₃ .
Q. Case Study :
| Source | Reported Yield | Resolution Strategy |
|---|---|---|
| Supplier A (HPLC 97%) | 65% | Use recrystallization (MeOH) |
| Literature (Crude 85%) | 72% | Optimize column chromatography |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
